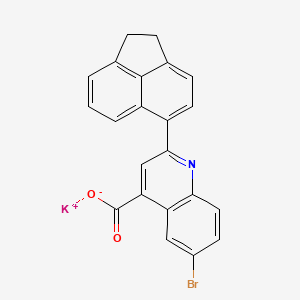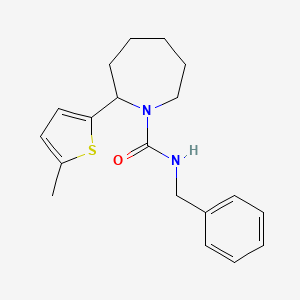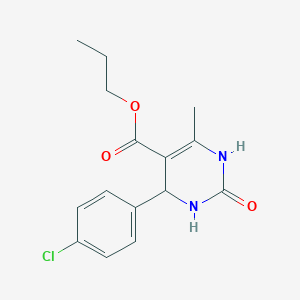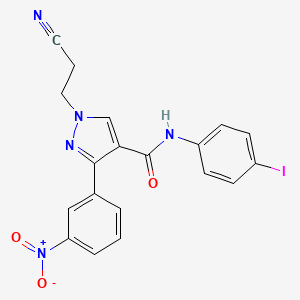
potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate, also known as KB-141, is a chemical compound that has been used in scientific research for its potential therapeutic applications. It belongs to the class of quinolinecarboxylates and has been synthesized through various methods.
作用机制
The exact mechanism of action of potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various enzymes, including topoisomerase II and acetylcholinesterase. It has also been suggested that this compound may modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, this compound has been found to reduce amyloid-β accumulation and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress.
实验室实验的优点和局限性
One advantage of using potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively low toxicity. However, one limitation is the lack of understanding of its exact mechanism of action. Another limitation is the need for further studies to determine its efficacy and safety in humans.
未来方向
There are several future directions for the study of potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, the potential use of this compound in combination with other drugs or therapies should be explored.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further studies are needed to fully understand its therapeutic potential, this compound represents a promising avenue for future research in the field of medicine.
合成方法
Potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate has been synthesized through various methods, including the reaction of 6-bromo-2-acetyl-1-naphthol with ethyl cyanoacetate, followed by the reaction with 2-aminobenzophenone and potassium carbonate. Another method involves the reaction of 6-bromo-2-acetyl-1-naphthol with ethyl cyanoacetate, followed by the reaction with 2-aminobenzophenone and potassium carbonate in the presence of copper(II) acetate.
科学研究应用
Potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-β accumulation. In Parkinson's disease research, this compound has been found to protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
potassium;6-bromo-2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO2.K/c23-14-7-9-19-17(10-14)18(22(25)26)11-20(24-19)15-8-6-13-5-4-12-2-1-3-16(15)21(12)13;/h1-3,6-11H,4-5H2,(H,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYUVURCHJUMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrKNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-bromobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5191611.png)
![2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B5191620.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-bis(2-methoxyethyl)-2-pyridinamine](/img/structure/B5191629.png)
![7',8'-dimethoxy-1',3'-diphenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B5191638.png)
![ethyl (5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191641.png)
![4-(3-{[{[2-(4-methoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5191656.png)
![2-acetyl-5-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5191658.png)

![N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5191675.png)

![2-(4-chlorophenyl)-4-{[(4-hydroxy-2-methylphenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5191696.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191717.png)
![2-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5191718.png)